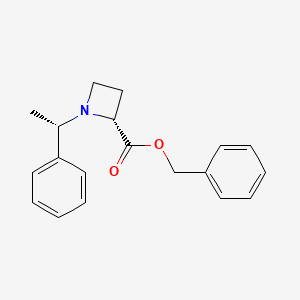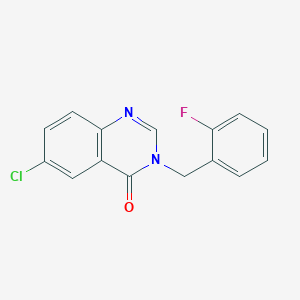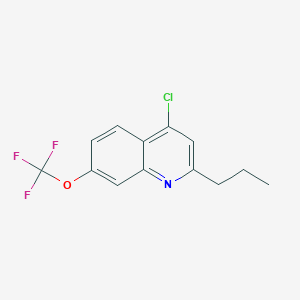
2-Chloro-3-(2,4-dioxopentan-3-yl)naphthalene-1,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-3-(2,4-dioxopentan-3-yl)naphthalene-1,4-dione is a chemical compound that belongs to the class of naphthoquinones Naphthoquinones are known for their diverse biological activities and are often used in various scientific research fields
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(2,4-dioxopentan-3-yl)naphthalene-1,4-dione typically involves the reaction of 2,3-dichloro-1,4-naphthoquinone with a suitable diketone under controlled conditions. One common method includes the use of a Lewis acid catalyst, such as cerium(III) chloride, which facilitates the reaction and leads to high yields of the desired product . The reaction is usually carried out in an anhydrous environment to prevent any side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization and chromatography are employed to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-3-(2,4-dioxopentan-3-yl)naphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert the quinone structure to hydroquinone derivatives.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and zinc in acetic acid are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to replace the chlorine atom.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of more oxidized quinone derivatives, while reduction can yield hydroquinone derivatives.
Applications De Recherche Scientifique
2-Chloro-3-(2,4-dioxopentan-3-yl)naphthalene-1,4-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Chloro-3-(2,4-dioxopentan-3-yl)naphthalene-1,4-dione involves its interaction with cellular components. The compound can modulate various molecular targets and pathways, including:
Oxidative Stress Pathways: It can induce oxidative stress in cells, leading to cell death in certain cancer cells.
Enzyme Inhibition: The compound can inhibit specific enzymes involved in cellular metabolism, affecting cell growth and proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-3-(isopentylamino)naphthalene-1,4-dione: This compound has a similar naphthoquinone structure but with an isopentylamino group instead of the diketone moiety.
1,4-Naphthoquinone: A simpler naphthoquinone compound that serves as a precursor to many derivatives.
Uniqueness
2-Chloro-3-(2,4-dioxopentan-3-yl)naphthalene-1,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
72520-66-2 |
|---|---|
Formule moléculaire |
C15H11ClO4 |
Poids moléculaire |
290.70 g/mol |
Nom IUPAC |
2-chloro-3-(2,4-dioxopentan-3-yl)naphthalene-1,4-dione |
InChI |
InChI=1S/C15H11ClO4/c1-7(17)11(8(2)18)12-13(16)15(20)10-6-4-3-5-9(10)14(12)19/h3-6,11H,1-2H3 |
Clé InChI |
VOXGHPDQFNUMNF-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C(C1=C(C(=O)C2=CC=CC=C2C1=O)Cl)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{[(2-Nitrophenyl)amino]methyl}naphthalen-2-ol](/img/structure/B11835372.png)





![1-(4-Methylphenyl)imidazo[2,1-b]quinazoline-2,5(1H,3H)-dione](/img/structure/B11835398.png)




![2-[(4-Methoxynaphthalen-1-yl)methyl]benzoic acid](/img/structure/B11835427.png)


